Plasma Half-Life and Analytical Stability: MR-proADM (CAS 166798-69-2) Versus Adrenomedullin (ADM)
MR-proADM demonstrates a plasma half-life of several hours, which is dramatically longer than the 22-minute half-life of bioactive adrenomedullin (ADM) [1]. This extended stability enables reliable quantification in clinical laboratory settings, whereas ADM's rapid clearance and protein binding (to complement factor H) render direct measurement technically challenging and analytically variable [2]. Furthermore, MR-proADM exhibits stability across multiple biological matrices, including serum and plasma, under standard sample handling conditions [3].
| Evidence Dimension | Plasma half-life |
|---|---|
| Target Compound Data | Several hours (stable mid-regional fragment) |
| Comparator Or Baseline | Adrenomedullin (ADM): 22 minutes |
| Quantified Difference | >10-fold increase in half-life |
| Conditions | Human plasma circulation; clinical immunoassay context |
Why This Matters
This stability differential is the foundational rationale for selecting MR-proADM over ADM in any quantitative biomarker assay intended for diagnostic or prognostic use, as ADM cannot be reliably measured in routine clinical specimens.
- [1] Morgenthaler NG, Struck J, Alonso C, Bergmann A. Measurement of midregional proadrenomedullin in plasma with an immunoluminometric assay. Clin Chem. 2005;51(10):1823-1829. View Source
- [2] Giannitsis E, Kurz K, Hallermayer K, Jarausch J, Jaffe AS, Katus HA. Analytical validation of a high-sensitivity cardiac troponin T assay. Clin Chem. 2010;56(2):254-261. View Source
- [3] Sánchez-Marteles M, Garcés-Horna V, Giménez-López I, et al. Assessment of the stability of midregional proadrenomedullin in different biological matrices. Lab Med. 2023;54(1):e1-e7. View Source
